5,6,9-trimethyl-3-(4-pentylphenyl)-7H-furo[3,2-g]chromen-7-one
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Overview
Description
5,6,9-trimethyl-3-(4-pentylphenyl)-7H-furo[3,2-g]chromen-7-one is a synthetic organic compound that belongs to the class of furochromenes. This compound is characterized by its unique structure, which includes a furo[3,2-g]chromen-7-one core with three methyl groups and a pentylphenyl substituent. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,9-trimethyl-3-(4-pentylphenyl)-7H-furo[3,2-g]chromen-7-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of a suitable chromene derivative with a pentylphenyl-substituted aldehyde under acidic conditions. The reaction is followed by cyclization and methylation steps to introduce the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
5,6,9-trimethyl-3-(4-pentylphenyl)-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out on the aromatic ring or the furochromene core.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine, nitration using nitric acid, and sulfonation using sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups onto the aromatic ring or the furochromene core.
Scientific Research Applications
5,6,9-trimethyl-3-(4-pentylphenyl)-7H-furo[3,2-g]chromen-7-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5,6,9-trimethyl-3-(4-pentylphenyl)-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5,6,9-trimethyl-3-(4-phenylphenyl)furo[3,2-g]chromen-7-one: Similar structure but with a phenyl group instead of a pentylphenyl group.
3,4,8-trimethyl-7-(2-oxo-2-(4-pentylphenyl)ethoxy)-2H-chromen-2-one: A related compound with a different substitution pattern on the chromen core.
Uniqueness
5,6,9-trimethyl-3-(4-pentylphenyl)-7H-furo[3,2-g]chromen-7-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the pentylphenyl group may enhance its lipophilicity and interaction with hydrophobic targets, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C25H26O3 |
---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
5,6,9-trimethyl-3-(4-pentylphenyl)furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C25H26O3/c1-5-6-7-8-18-9-11-19(12-10-18)22-14-27-23-17(4)24-20(13-21(22)23)15(2)16(3)25(26)28-24/h9-14H,5-8H2,1-4H3 |
InChI Key |
OQXQWLDAXYDCHV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C2=COC3=C2C=C4C(=C(C(=O)OC4=C3C)C)C |
Origin of Product |
United States |
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